![molecular formula C16H22ClN3O2 B238013 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide, also known as CI-994, is a small molecule that has been widely studied for its potential therapeutic applications. It belongs to the class of histone deacetylase inhibitors (HDAC inhibitors), which are compounds that can modulate the activity of enzymes that regulate gene expression. The purpose of
Mecanismo De Acción
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide acts as an HDAC inhibitor, which means that it can modulate the activity of enzymes that regulate gene expression by removing acetyl groups from histones. This leads to changes in chromatin structure and gene expression patterns, which can affect various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and physiological effects:
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest at the G1 phase, which is associated with decreased cyclin D1 expression and increased p21 expression. It can also induce apoptosis by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2. Additionally, it can induce differentiation in cancer cells, which is associated with increased expression of differentiation markers such as CD11b and CD14.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has a well-established mechanism of action. However, there are also some limitations to using N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide in lab experiments. It has a relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain contexts. Additionally, it may have off-target effects that could complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. One area of interest is the development of more potent and selective HDAC inhibitors that could be used in cancer therapy. Another area of interest is the identification of biomarkers that could predict which patients are most likely to respond to HDAC inhibitors. Additionally, there is ongoing research on the combination of HDAC inhibitors with other drugs, such as immune checkpoint inhibitors, to enhance their anti-tumor activity. Finally, there is interest in exploring the potential use of HDAC inhibitors in other diseases, such as neurological disorders and inflammatory conditions.
Métodos De Síntesis
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide can be synthesized using a multi-step process starting from 3-chloro-4-nitroaniline. The first step involves the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then acylated with isobutyryl chloride to obtain the intermediate compound, 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and colon cancer. It can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, it has been shown to enhance the sensitivity of cancer cells to radiation and chemotherapy.
Propiedades
Nombre del producto |
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C16H22ClN3O2 |
Peso molecular |
323.82 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C16H22ClN3O2/c1-11(2)16(22)20-8-6-19(7-9-20)15-5-4-13(10-14(15)17)18-12(3)21/h4-5,10-11H,6-9H2,1-3H3,(H,18,21) |
Clave InChI |
DWKXPCZUSOHJLP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C)Cl |
SMILES canónico |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)

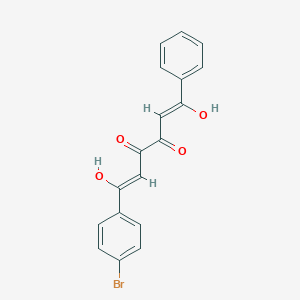
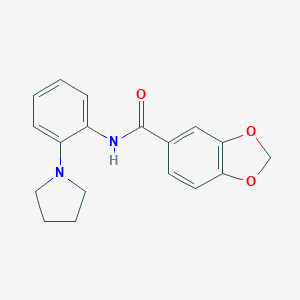
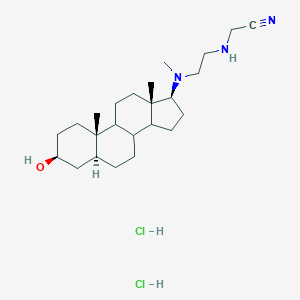
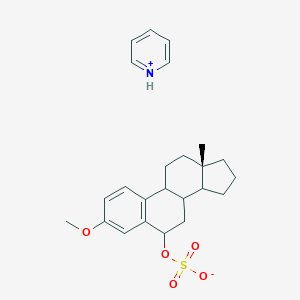
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
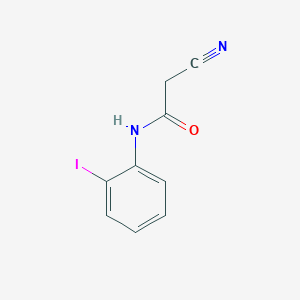
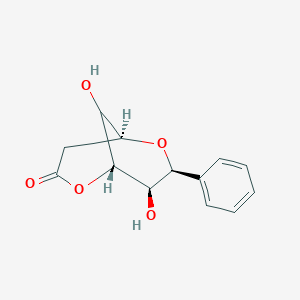
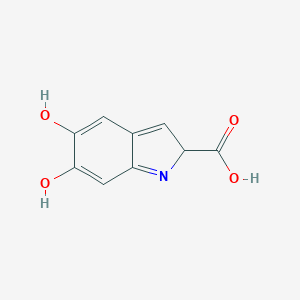
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)